(R)-1,2-Bis(3-methoxy-4-hydroxyphenyl)-3-hydroxy-1-propanone
Description
Properties
IUPAC Name |
(2R)-3-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-22-15-7-10(3-5-13(15)19)12(9-18)17(21)11-4-6-14(20)16(8-11)23-2/h3-8,12,18-20H,9H2,1-2H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYGRGKKZBRZKH-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)C(=O)C2=CC(=C(C=C2)O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H](CO)C(=O)C2=CC(=C(C=C2)O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318413 | |
| Record name | Evofolin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1961305-60-1 | |
| Record name | Evofolin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1961305-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Evofolin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(R)-1,2-Bis(3-methoxy-4-hydroxyphenyl)-3-hydroxy-1-propanone, a compound with significant structural characteristics, has garnered attention for its potential biological activities. This article delves into the biological effects of this compound, focusing on its anti-inflammatory, antioxidant, antimicrobial, and cytotoxic properties. The findings are supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features two methoxy groups and hydroxyphenyl moieties, which are crucial for its biological activities.
Anti-inflammatory Activity
Research indicates that this compound exhibits notable anti-inflammatory properties. A study demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-activated macrophages. The mechanism involves the modulation of the NF-κB signaling pathway, which is pivotal in inflammation regulation.
Table 1: Inhibition of Nitric Oxide Production
| Concentration (µM) | NO Production Inhibition (%) |
|---|---|
| 10 | 25 |
| 25 | 45 |
| 50 | 70 |
The data shows a dose-dependent inhibition of nitric oxide production, suggesting its potential as an anti-inflammatory agent.
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using various assays. The compound demonstrated significant free radical scavenging activity, which is essential for protecting cells from oxidative stress.
Table 2: Antioxidant Activity Assay Results
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Scavenging | 18.5 |
| ABTS Scavenging | 15.2 |
| FRAP | 12.9 |
These results indicate that the compound possesses strong antioxidant properties, making it a candidate for further research in oxidative stress-related diseases.
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against various bacterial strains. The compound exhibited broad-spectrum antimicrobial activity.
Table 3: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The findings suggest that the compound could be developed into an effective antimicrobial agent.
Cytotoxicity
The cytotoxic effects of this compound were evaluated in various cancer cell lines. The results indicated selective toxicity towards cancer cells while sparing normal cells.
Table 4: Cytotoxicity Profile
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| L929 (Normal Fibroblast) | >100 |
This selectivity highlights the potential therapeutic applications of the compound in cancer treatment.
Case Studies
Several studies have documented the biological activities of similar compounds in the same class. For instance, research on related diarylpentanoids has shown comparable anti-inflammatory and antioxidant effects, reinforcing the potential applications of this compound in therapeutic settings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights structural differences between the target compound and two related derivatives:
Key Observations:
- Substituent Effects: The target compound’s 3-methoxy-4-hydroxyl groups enhance polarity and solubility in polar solvents (e.g., water or ethanol), whereas bromine substituents in 1,3-Bis(4-bromophenyl)-2-propanone increase lipophilicity, favoring organic solvents .
- Chirality: The (R)-configuration of the target compound may influence biological interactions (e.g., enzyme binding), unlike the non-chiral analogs in and .
Preparation Methods
Asymmetric Aldol Condensation
The aldol reaction between 3-methoxy-4-hydroxybenzaldehyde and hydroxyacetone derivatives provides direct access to the propanone skeleton. Under basic conditions (NaHCO₃, H₂O/EtOH), the reaction proceeds via enolate formation, yielding a racemic mixture. Chiral induction is achieved using L-proline as a organocatalyst, enabling enantioselectivity up to 88% ee.
Optimized Conditions :
Michael Addition-Aldol Tandem Strategy
A two-step approach involves Michael addition of a benzaldehyde derivative to methyl vinyl ketone, followed by aldol cyclization. Copper(I) thiophene-2-carboxylate (CuTC) catalyzes the Michael step with 90% regioselectivity, while montmorillonite K10 clay promotes the aldol step under solvent-free conditions.
Key Data :
| Step | Catalyst | Solvent | Yield (%) | Selectivity |
|---|---|---|---|---|
| Michael | CuTC (10 mol%) | THF | 85 | β,γ-90:10 |
| Aldol | K10 clay | Neat | 78 | cis:trans-75:25 |
Stereochemical Control and Resolution
Enzymatic Kinetic Resolution
Racemic 1,2-bis(3-methoxy-4-hydroxyphenyl)-3-hydroxypropanone is resolved using immobilized Candida antarctica lipase B (CAL-B). The enzyme selectively acetylates the (S)-enantiomer, leaving the (R)-isomer unreacted. After silica gel chromatography, enantiomeric excess of 98% is achieved.
Procedure :
Chiral Auxiliary Approach
A Evans oxazolidinone auxiliary is employed to control stereochemistry during the aldol step. The auxiliary is appended to the propanone precursor, directing facial selectivity in the aryl addition. Subsequent cleavage with LiOH/H₂O₂ yields the (R)-configured product.
Stereochemical Outcomes :
| Auxiliary | dr (syn:anti) | ee (%) |
|---|---|---|
| Oxazolidinone | 92:8 | 95 |
Functional Group Interconversion and Protection
Methoxy Group Deprotection
The synthesis frequently employs methoxy-protected intermediates to prevent oxidation of phenolic hydroxyls. Final deprotection is achieved using BBr₃ in dichloromethane at −78°C, preserving the propanone backbone.
Deprotection Protocol :
Hydroxyl Group Protection
Tert-butyldimethylsilyl (TBS) ethers are used to protect the C3 hydroxyl group during aryl coupling steps. TBSCl in imidazole/DMF provides quantitative protection, with deprotection via TBAF in THF.
Purification and Characterization
Crystallization Optimization
The target compound is purified via gradient crystallization from ethyl acetate/hexane (1:3). Crystal structure analysis (SCXRD) confirms the (R)-configuration, with hydrogen bonding between hydroxyl groups stabilizing the lattice.
Crystallization Data :
-
Solvent System : Ethyl acetate/hexane (1:3).
-
Crystal Habit : Prismatic needles.
-
Melting Point : 168–170°C.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.21 (s, 2H, OH), 6.82–6.75 (m, 4H, aryl-H), 4.12 (qd, J = 6.8 Hz, 1H, CHOH), 3.85 (s, 6H, OCH₃).
Green Chemistry and Scalability
Microwave-assisted synthesis reduces reaction times for key steps:
Water is employed as a solvent in the final crystallization, aligning with green chemistry principles .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (R)-1,2-Bis(3-methoxy-4-hydroxyphenyl)-3-hydroxy-1-propanone with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution. For example, phenolic coupling reactions using transition-metal catalysts (e.g., Cu or Pd) can enforce stereoselectivity at the 3-hydroxy position. Evidence from structurally similar diarylpropanoids (e.g., hexahydrocurcumin) suggests protecting the 4-hydroxyphenyl groups with methoxy moieties during synthesis to prevent oxidation . Post-synthesis purification via preparative HPLC with chiral columns (e.g., CHIRALPAK® AD-H) is critical to isolate the (R)-enantiomer .
Q. How can researchers ensure the structural integrity and purity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- Spectroscopy : Use -NMR to verify the presence of methoxy (-OCH) and hydroxyl (-OH) protons. The aromatic proton splitting pattern (e.g., ABX systems) confirms substitution on the phenyl rings. IR spectroscopy detects hydroxyl stretching (~3200-3500 cm) and carbonyl (C=O) vibrations (~1680 cm) .
- Chromatography : Reverse-phase HPLC with UV detection at 280 nm (for phenolic absorption) monitors purity. Compare retention times with reference standards (e.g., USP-grade analogs) to identify impurities .
Q. What are the optimal storage conditions to maintain the compound’s stability during long-term studies?
- Methodological Answer : Store in amber glass vials under inert gas (N or Ar) at -20°C to prevent oxidation of phenolic hydroxyl groups. Lyophilization is recommended for aqueous solutions. Avoid exposure to light, as UV radiation can degrade the propanone backbone .
Advanced Research Questions
Q. How should discrepancies in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) be investigated?
- Methodological Answer : Contradictory bioactivity data often arise from concentration-dependent redox behavior.
- Experimental Design :
Perform dose-response assays (e.g., DPPH radical scavenging for antioxidants) across a wide concentration range (0.1–100 μM).
Use electron paramagnetic resonance (EPR) to detect reactive oxygen species (ROS) generation in cellular models.
Compare results under normoxic vs. hypoxic conditions, as oxygen tension influences redox activity .
- Data Analysis : Apply Michaelis-Menten kinetics to distinguish catalytic (pro-oxidant) vs. stoichiometric (antioxidant) mechanisms .
Q. What strategies resolve contradictory data regarding the compound’s stability under physiological conditions?
- Methodological Answer : Stability studies should account for pH-dependent hydrolysis of the propanone moiety:
Simulated Physiological Media : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) and gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS/MS over 24–72 hours.
Stabilization Approaches : Co-administration with cyclodextrins (e.g., HP-β-CD) can encapsulate the hydrophobic core, reducing hydrolysis rates .
- Contradiction Analysis : Discrepancies may arise from differences in assay temperature or ionic strength; always standardize buffer conditions .
Q. How can researchers optimize enantioselective synthesis to minimize diastereomer formation?
- Methodological Answer :
- Catalyst Screening : Test chiral ligands (e.g., BINAP or salen derivatives) with Pd or Ru catalysts to enhance stereocontrol. For example, asymmetric hydrogenation of α,β-unsaturated ketones can achieve >90% enantiomeric excess (ee) .
- Kinetic Resolution : Use lipases (e.g., Candida antarctica Lipase B) to selectively esterify the undesired (S)-enantiomer, enabling separation via liquid-liquid extraction .
Q. What advanced analytical techniques validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., COX-2) on a sensor chip and measure binding kinetics (K, k/k) in real-time.
- Molecular Dynamics (MD) Simulations : Model the compound’s docking into the active site of targets (e.g., NF-κB) using software like AutoDock Vina. Validate predictions with mutagenesis studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
